molecular formula C18H18O4 B11958820 (4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid CAS No. 93878-05-8

(4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid

Cat. No.: B11958820
CAS No.: 93878-05-8
M. Wt: 298.3 g/mol
InChI Key: AVKKQLQNLSEZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-{2-[4-(carboxymethyl)phenyl]ethyl}phenyl)acetic acid is an organic compound with a complex structure that includes a phenylacetic acid moiety substituted with a carboxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-{2-[4-(carboxymethyl)phenyl]ethyl}phenyl)acetic acid typically involves multi-step organic reactions. One common route includes the alkylation of a phenylacetic acid derivative with a suitable electrophile, followed by carboxylation and subsequent functional group transformations to introduce the carboxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetic acid moiety, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl₃) are used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

(4-{2-[4-(carboxymethyl)phenyl]ethyl}phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-{2-[4-(carboxymethyl)phenyl]ethyl}phenyl)acetic acid involves its interaction with specific molecular targets. The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Phenylacetic acid: Shares the phenylacetic acid core structure but lacks the carboxymethyl substitution.

    4-(carboxymethyl)phenylacetic acid: Similar structure but with different substitution patterns.

Uniqueness: (4-{2-[4-(carboxymethyl)phenyl]ethyl}phenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

93878-05-8

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

2-[4-[2-[4-(carboxymethyl)phenyl]ethyl]phenyl]acetic acid

InChI

InChI=1S/C18H18O4/c19-17(20)11-15-7-3-13(4-8-15)1-2-14-5-9-16(10-6-14)12-18(21)22/h3-10H,1-2,11-12H2,(H,19,20)(H,21,22)

InChI Key

AVKKQLQNLSEZBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)CC(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.